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molecular formula C12H11BrO B8326446 3-(2-Furyl)phenethyl bromide

3-(2-Furyl)phenethyl bromide

Cat. No. B8326446
M. Wt: 251.12 g/mol
InChI Key: TVMZMQVCQSBTQS-UHFFFAOYSA-N
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Patent
US08063021B2

Procedure details

A solution of 2-(3-furan-2-yl-phenyl)ethanol and carbon tetrabromide in DCM was treated with triphenylphosphine at 0° C. The resultant mixture was stirred at room temperature for one hr. The volatiles were removed under reduced pressure. Purification by column chromatography (5% ethyl acetate/hexanes) gave 3-(2-furyl)phenethyl bromide. 1H NMR (CDCl3) δ 7.57 (d, J=1.6, 1H), 7.55 (s, 1H), 7.47 (s, 1H), 7.33 (t, J=8.0 Hz, 1H), 7.11 (d, J=8.0 Hz, 1H), 6.66 (m, 1H), 6.47 (m, 1H), 3.60 (t, J=7.2 Hz, 2H), 3.20 (t, J=7.2 Hz, 2H).
Name
2-(3-furan-2-yl-phenyl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[CH:7]=[C:8]([CH2:12][CH2:13]O)[CH:9]=[CH:10][CH:11]=1.C(Br)(Br)(Br)[Br:16].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][CH:11]=1)[CH2:12][CH2:13][Br:16]

Inputs

Step One
Name
2-(3-furan-2-yl-phenyl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C=1C=C(C=CC1)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (5% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C=1C=C(CCBr)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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